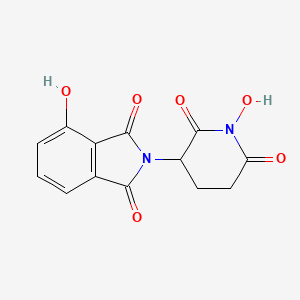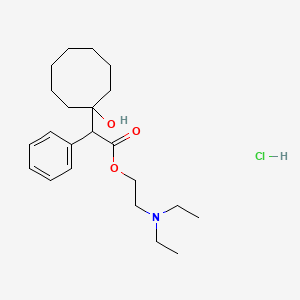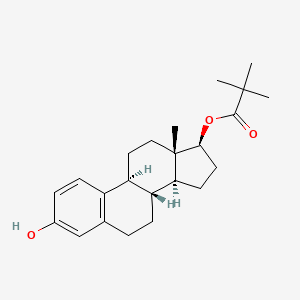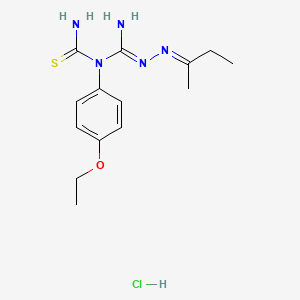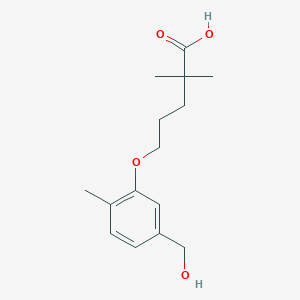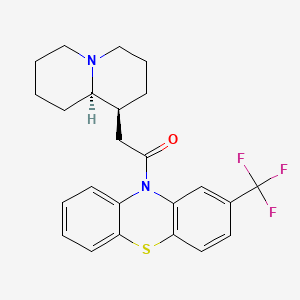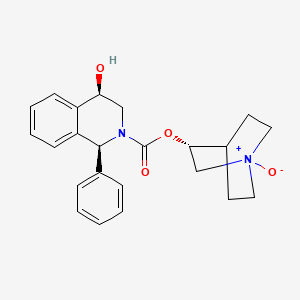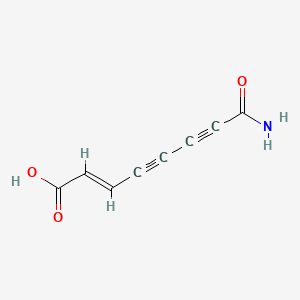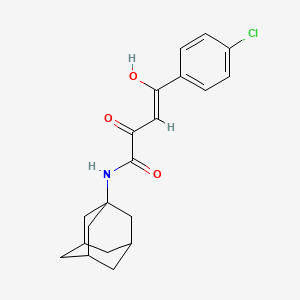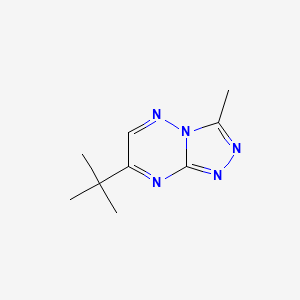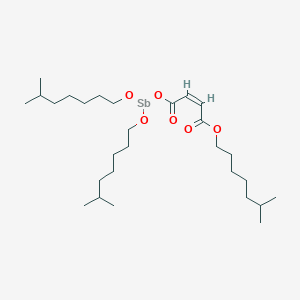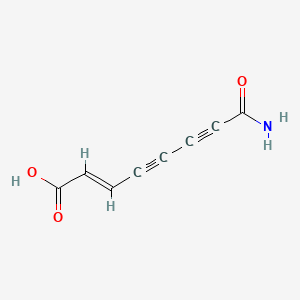
Diatretyne I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Diatretyne I can be synthesized through various methods. One common synthetic route involves the isolation of polyacetylenes from the basidiomycete Clitocybe diatreta . The synthesis process includes the extraction of the compound from fungal cultures, followed by purification steps such as crystallization from methanol .
Analyse Chemischer Reaktionen
Diatretyne I undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Wissenschaftliche Forschungsanwendungen
Diatretyne I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyacetylene chemistry and its derivatives.
Wirkmechanismus
The mechanism of action of Diatretyne I involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The molecular targets include enzymes involved in cell wall synthesis and membrane transport proteins. The pathways affected by this compound are crucial for bacterial survival, making it an effective antibiotic .
Vergleich Mit ähnlichen Verbindungen
Diatretyne I can be compared with other polyacetylene compounds such as:
Diatretyne amide: Similar in structure but with an amide group instead of an amino group.
Diatretyne nitrile: Contains a nitrile group and has similar antibiotic properties.
Diatretyne 3: Another polyacetylene compound with a different substitution pattern. The uniqueness of this compound lies in its specific molecular structure and the presence of both amino and oxo groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
53318-35-7 |
|---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChI-Schlüssel |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
Kanonische SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


